molecular formula C11H7ClN2 B1641676 4-Chloro-5H-indeno[1,2-D]pyrimidine

4-Chloro-5H-indeno[1,2-D]pyrimidine

Cat. No.: B1641676
M. Wt: 202.64 g/mol
InChI Key: ULKSKAHSOWPUCE-UHFFFAOYSA-N
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Description

4-Chloro-5H-indeno[1,2-d]pyrimidine (CAS 197861-27-1) is a versatile chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a chlorinated indenopyrimidine core structure, making it a valuable precursor for the development of novel biologically active molecules. The chlorine atom at the 4-position is a reactive site that allows for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the creation of diverse compound libraries for biological screening . Indenopyrimidine derivatives are a prominent class of N-heterocyclic scaffolds with demonstrated pharmacological potential. Research into related structures has shown that the indenopyrimidine core is a privileged structure in drug discovery. Scientific literature reports that substituted indenopyrimidines exhibit a range of biological activities. For instance, certain derivatives have been characterized as aromatase inhibitors, which are investigated for their potential role in cancer research . Other studies have synthesized spiro-indenopyrimidine compounds and evaluated them as potent urease inhibitors, a target relevant to the management of gastric infections . The broader class of pyrimidine derivatives is known for applications in antimicrobial, antifungal, and anti-tumor research, highlighting the therapeutic potential of this structural motif . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-5H-indeno[1,2-d]pyrimidine

InChI

InChI=1S/C11H7ClN2/c12-11-9-5-7-3-1-2-4-8(7)10(9)13-6-14-11/h1-4,6H,5H2

InChI Key

ULKSKAHSOWPUCE-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C(=NC=N3)Cl

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=NC=N3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Mass (g/mol) Key Properties/Activities
This compound Cl at pyrimidine C4 C₁₁H₇ClN₂ 202.64 (calc.) Base structure; reactivity inferred from analogs
5,5-Dichloro-5H-indeno[1,2-b]pyridine Cl at C5 and C5' of indene-pyridine C₁₂H₇Cl₂N 236.095 High stability; used in fused-ring studies
2-Amino-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one NH₂ at C2, Ph at C4, ketone at C5 C₁₈H₁₃N₃O 295.32 Anticancer activity (MCF7 IC₅₀ ~15 µM)
2-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one S-linked 3-chlorobenzyl at C2, 4-methylphenyl at C4 C₂₆H₂₀ClN₃OS 466.98 Probable enzyme inhibition (structural analog)

Key Observations :

  • Chlorine substituents (e.g., at C4 or C5) enhance electrophilicity, aiding nucleophilic substitution reactions .
  • Amino or sulfanyl groups at C2 improve solubility and bioactivity, as seen in anticancer derivatives .
  • Aryl groups (e.g., phenyl, methylphenyl) at C4 increase steric bulk, influencing binding affinity in biological systems .

Key Observations :

  • Green methods (e.g., alkaline water-ethanol systems) achieve high atom economy (>90%) and avoid toxic solvents .
  • Conventional reflux methods (e.g., acetic anhydride) are less sustainable but effective for complex heterocycles .

Key Observations :

  • Amino-substituted derivatives exhibit potent anticancer activity, likely due to enhanced DNA/protein interactions .
  • Sulfanyl-linked compounds (e.g., ) are understudied but structurally resemble kinase inhibitors.

Preparation Methods

One-Pot Three-Component Condensation

The most efficient route involves a one-pot condensation of 1,3-indanedione, aromatic aldehydes, and 6-aminopyrimidin-2,4(1H,3H)-dione. Roknabadi et al. demonstrated that choline hydroxide in water catalyzes Knoevenagel condensation, Michael addition, and cyclization at 80°C, achieving 89–95% yields.

Mechanism :

  • Knoevenagel Condensation : 1,3-Indanedione reacts with an aldehyde to form an α,β-unsaturated diketone intermediate.
  • Michael Addition : The enamine from 6-aminopyrimidin-2,4(1H,3H)-dione attacks the diketone, forming a tetracyclic adduct.
  • Cyclization : Intramolecular nucleophilic attack by the amino group on the carbonyl carbon yields the pentacyclic product.

Optimization Data :

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Choline hydroxide Water 80 2–3 95
Choline chloride/urea None 100 1.5 89

This method’s advantages include short reaction times and avoidance of toxic organic solvents.

Formamidine Salt-Mediated Cyclization

A patent by CN110386936B outlines a two-step process for analogous pyrrolo[2,3-d]pyrimidines, adaptable to indeno derivatives:

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Cyclization : Treatment with formamidine salt and alkali (molar ratio 1.0–1.5:1) at 20–40°C, followed by HCl elimination at 60–80°C, affords the chlorinated product.

Critical Parameters :

  • Molar Ratio : Base:formamidine:intermediate = 2.0–3.0:1.0–1.5:1.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

This method achieves 85% yield and is scalable for industrial production.

Halogenation Techniques

Bromination of pyrrolo[3,2-d]pyrimidines using $$ \text{N} $$-bromosuccinimide (NBS) in tetrahydrofuran (THF) has been reported. Although applied to a different core structure, this method implies that chlorination of indeno[1,2-d]pyrimidine precursors could be achieved similarly.

Procedure :

  • Dissolve the pyrimidine precursor in THF.
  • Add NBS (1.2 equiv) and stir for 1 hour at 25°C.
  • Isolate via ethyl acetate extraction and sodium sulfate drying.

Reaction Optimization and Conditions

Solvent and Catalyst Screening

Choline-based solvents outperform traditional bases like piperidine due to their dual roles as catalysts and green media. Ethanol recrystallization consistently purifies the final product.

Temperature and Time Dependence

Cyclization reactions below 50°C favor intermediate stability, while higher temperatures (80–110°C) drive HCl elimination.

Analytical Characterization

Spectral Data

  • IR : Peaks at 1708–1672 cm$$^{-1}$$ confirm three carbonyl groups.
  • $$^1$$H NMR : A singlet at δ 4.85 ppm corresponds to the methine proton, while aromatic protons appear at δ 6.92–7.88 ppm.
  • $$^{13}$$C NMR : Carbonyl carbons resonate at δ 167–170 ppm.

Physical Properties

  • Melting Point : 323–325°C.
  • Storage : Stable under inert atmospheres at room temperature.

Applications and Derivatives

4-Chloro-5H-indeno[1,2-d]pyrimidine serves as a precursor for anticancer agents. Substitution with hydroxyl or chlorine groups enhances cytotoxicity, as seen in modified 2,4-diaryl-5H-indeno[1,2-b]pyridines.

Q & A

Q. What are the established green synthesis methods for 4-Chloro-5H-indeno[1,2-D]pyrimidine derivatives?

A sequential multicomponent reaction using 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride in a water–ethanol solvent system (1:1 v/v) at reflux conditions (80–90°C) is a validated approach. This method adheres to green chemistry principles, achieving high atom economy (~85%) and avoiding toxic solvents. UV–visible spectroscopy can monitor reaction progress by tracking intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • 1H/13C-NMR : To confirm proton and carbon environments, such as distinguishing aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 180–190 ppm).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Q. What is the role of substituents in modulating the reactivity of this compound?

Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, facilitating nucleophilic substitution reactions. Substituents on the aromatic aldehyde (e.g., methoxy, nitro) influence electronic properties and steric bulk, affecting reaction yields and biological activity .

Advanced Research Questions

Q. How can QSAR models optimize this compound derivatives for MAO-B inhibition?

Quantitative Structure-Activity Relationship (QSAR) studies on structurally related indeno-pyridazines reveal that lipophilicity (logP), electronic effects (Hammett σ), and steric bulk (molar refractivity) are critical. For example, a trifluoromethyl group at position 3 enhances MAO-B inhibition (IC₅₀ = 90 nM) by improving hydrophobic interactions in the enzyme's active site. 3D-QSAR models (CoMFA) further validate steric and electrostatic field contributions (q² = 0.75, r² = 0.93) .

Q. What strategies improve anticancer activity against MCF7 breast cancer cells?

Derivatives with a 4-methoxyphenyl substituent show enhanced potency (IC₅₀ = 12 µM) due to improved membrane permeability and π-π stacking with cellular targets. Comparative cytotoxicity assays (e.g., MTT) against HT29 colon cancer and normal cell lines (e.g., Vero) are essential to confirm selectivity. Dose-dependent apoptosis assays (Annexin V/PI staining) further validate mechanisms .

Q. How does alkaline hydrolysis or bromination modify the core structure of this compound?

  • Hydrolysis : Treatment with NaOH (10% aqueous, 70°C) replaces the chloro group with hydroxyl, forming 5H-indeno[1,2-D]pyrimidin-5-one.
  • Bromination : Electrophilic substitution using Br₂ in acetic acid introduces bromine at position 7, confirmed by a downfield shift in 1H-NMR (δ 8.1–8.3 ppm). These modifications enable diversification for SAR studies .

Q. What computational methods predict regioselectivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient carbons in the pyrimidine ring. For example, position 4 has the highest electrophilicity index (ω = 3.2 eV), making it prone to attack by amines or thiols. Molecular docking (AutoDock Vina) can simulate binding modes with biological targets .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Validation : Ensure consistent protocols (e.g., enzyme concentrations, incubation times for MAO-B inhibition).
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out regioisomeric impurities.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers and refine QSAR models .

Q. What experimental controls are essential in multicomponent synthesis?

  • Blank Reactions : Exclude one component (e.g., guanidine) to confirm ternary reaction necessity.
  • Kinetic Profiling : Use in-situ IR or HPLC to track intermediate formation (e.g., Knoevenagel adducts) and optimize reaction time .

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